methanone](/img/structure/B263877.png)
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been widely researched for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been studied extensively for its effects on the endocannabinoid system.
Mecanismo De Acción
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone works by binding to and activating CB1 and CB2 receptors in the endocannabinoid system. This leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Research has shown that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone can have a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone has also been shown to have anti-tumor effects and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone in lab experiments is that it is a highly specific agonist for CB1 and CB2 receptors, allowing researchers to study the effects of endocannabinoid system activation in a controlled manner. However, one limitation is that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone is a synthetic compound and may not accurately represent the effects of endocannabinoids produced naturally in the body.
Direcciones Futuras
Future research on [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone may focus on its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Additionally, research may focus on the development of more specific and effective agonists for CB1 and CB2 receptors. Finally, research may also investigate the potential side effects and safety profile of [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone in humans.
Métodos De Síntesis
The synthesis of [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone involves several steps, including the reaction of 4-chlorobenzaldehyde with 3-indolylacetic acid, followed by a cyclization reaction with piperidine and a subsequent reaction with phenylmagnesium bromide. The final step involves the reaction of the resulting compound with methyl chloroformate to yield [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone.
Aplicaciones Científicas De Investigación
[4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Research has shown that [4'-(4-Chlorophenyl)-1'-methyl-1,2-dihydro-2-oxospiro(indole-3,2'-pyrrolidine)-3'-yl](phenyl)methanone can activate both CB1 and CB2 receptors in the endocannabinoid system, leading to a range of physiological effects.
Propiedades
Fórmula molecular |
C25H21ClN2O2 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
(3S,3//'R,4//'S)-3//'-benzoyl-4//'-(4-chlorophenyl)-1//'-methylspiro[1H-indole-3,2//'-pyrrolidine]-2-one |
InChI |
InChI=1S/C25H21ClN2O2/c1-28-15-19(16-11-13-18(26)14-12-16)22(23(29)17-7-3-2-4-8-17)25(28)20-9-5-6-10-21(20)27-24(25)30/h2-14,19,22H,15H2,1H3,(H,27,30)/t19-,22+,25-/m1/s1 |
Clave InChI |
JRKXZSDHWWDBMI-RZTXVSJASA-N |
SMILES isomérico |
CN1C[C@@H]([C@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES |
CN1CC(C(C12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
SMILES canónico |
CN1CC(C(C12C3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



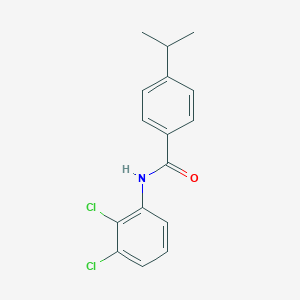
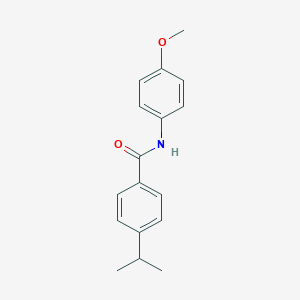
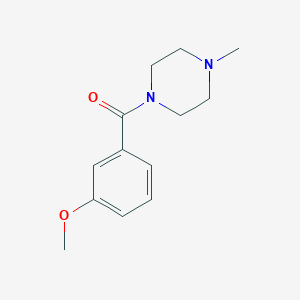

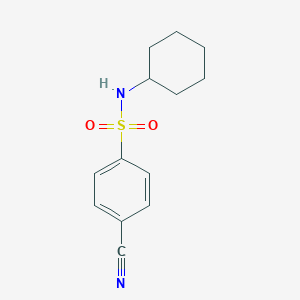
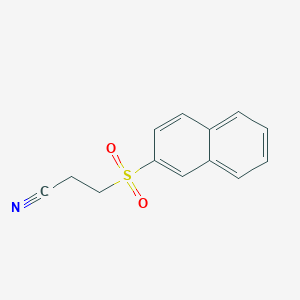
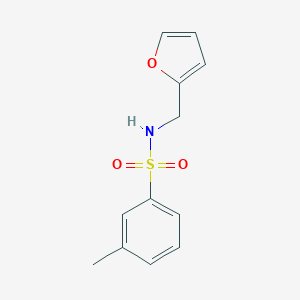



![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
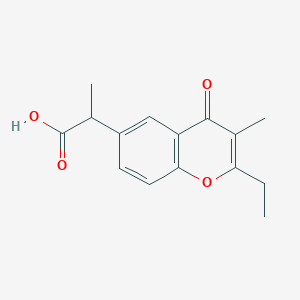
![2-methylsulfanyl-5-(2,3,4-trimethoxyphenyl)-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B263833.png)